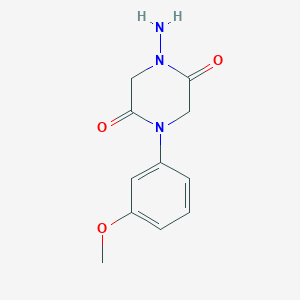![molecular formula C18H17N3OS B292016 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B292016.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide, also known as CPDTI, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide exerts its biological effects through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide also acts as an antagonist for the 5-HT7 receptor, which is involved in the regulation of mood, sleep, and cognition.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer cells. In addition, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in clinical trials. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has the potential to be a valuable tool for the treatment of various diseases, and further research in this area is warranted.
Métodos De Síntesis
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide can be synthesized through a multi-step synthetic process that involves the reaction of 2-aminobenzamide with 3-bromo-2-cyanocyclopent-2-enone, followed by the reaction of the resulting intermediate with 2-amino-3-indoleacetic acid. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its potential therapeutic applications include the treatment of cancer, inflammation, and neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H17N3OS |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,3-dihydroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17N3OS/c19-10-14-13-5-3-7-16(13)23-18(14)20-17(22)11-21-9-8-12-4-1-2-6-15(12)21/h1-2,4,6H,3,5,7-9,11H2,(H,20,22) |
Clave InChI |
GXDLKWXBERLHPX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCC4=CC=CC=C43 |
SMILES canónico |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291953.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)